molecular formula C14H7BrFNO2 B12070934 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile

3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile

Cat. No.: B12070934
M. Wt: 320.11 g/mol
InChI Key: BUVYTCFMFSVCLV-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C14H8BrFNO2 It is a derivative of benzonitrile, characterized by the presence of a bromo group, a formyl group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with 2-bromo-5-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzoic acid.

    Reduction: 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile
  • 4-(4-Bromo-3-formylphenoxy)benzaldehyde
  • 3-(4-Bromo-3-formylphenoxy)benzonitrile

Uniqueness

3-(4-Bromo-3-formylphenoxy)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromo, formyl, and fluorine groups provides a distinct set of properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H7BrFNO2

Molecular Weight

320.11 g/mol

IUPAC Name

3-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile

InChI

InChI=1S/C14H7BrFNO2/c15-14-2-1-12(5-10(14)8-18)19-13-4-9(7-17)3-11(16)6-13/h1-6,8H

InChI Key

BUVYTCFMFSVCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C#N)F)C=O)Br

Origin of Product

United States

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